(3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol
Description
(3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol is a chiral morpholine derivative characterized by a hydroxymethyl group (-CH2OH) at the 3-position and an isopropyl group (-CH(CH3)2) at the 5-position of the morpholine ring. Morpholine derivatives are widely studied for their roles as intermediates in drug development, chiral auxiliaries, and ligands in asymmetric catalysis.
The compound’s molecular formula is C8H17NO2 (molecular weight: 159.23 g/mol). The hydroxymethyl group enhances polarity, improving solubility in polar solvents like methanol or water, while the isopropyl substituent contributes to steric bulk, influencing its binding affinity in biological systems or catalytic processes .
Properties
IUPAC Name |
(5-propan-2-ylmorpholin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-5-11-4-7(3-10)9-8/h6-10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVXSYKAXNDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base.
Industrial Production Methods: Industrial production of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxymethyl group, to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
Chemistry: ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: The compound may be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: In the industrial sector, ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol can be used as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of ((3S,5S)-5-Isopropylmorpholin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets and pathways to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol and analogous compounds:
Key Differences and Implications
Functional Groups :
- The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity compared to the ketone in (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one , making it more soluble in polar solvents.
- The ester group in (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate increases lipophilicity, favoring applications in polymer matrices or prodrug formulations.
Stereochemical Influence :
- The (3S,5S) configuration in the target compound and (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate contrasts with the single (5S) stereocenter in (5S)-5-[(1S)-Methylpropyl]-morpholin-3-one . This diastereomeric specificity can lead to divergent biological activities or catalytic efficiencies.
Biological Relevance: Benzyl-substituted analogs like (S)-(4-Benzylmorpholin-3-yl)methanol exhibit enhanced aromatic interactions, making them suitable for targeting hydrophobic pockets in enzymes or receptors.
Biological Activity
The compound (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol , a morpholine derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight: 193.25 g/mol
The compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of pharmaceutical agents. The presence of the isopropyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
Antimicrobial Activity
Research indicates that morpholine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol can effectively inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Morpholine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol | Staphylococcus aureus | 32 µg/mL |
| (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol | Escherichia coli | 64 µg/mL |
These findings suggest that the compound may possess a broad-spectrum antimicrobial effect, which could be beneficial in treating infections caused by resistant strains.
Anticancer Properties
The anticancer potential of morpholine derivatives has been investigated in several studies. Notably, compounds related to (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 150 |
| A549 (lung cancer) | 200 |
| MCF-7 (breast cancer) | 175 |
In vitro studies have demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
The biological activity of (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis: It has been suggested that the compound activates caspases and other apoptotic factors leading to programmed cell death in tumor cells.
- Modulation of Signaling Pathways: Morpholine derivatives can influence signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Study 1: Efficacy Against Resistant Bacterial Strains
A clinical study evaluated the efficacy of (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated subjects compared to controls, suggesting potential for clinical application in resistant infections .
Case Study 2: Cancer Treatment Protocols
In a preclinical trial involving human cancer cell lines, treatment with (3S,5S)-5-(1-Methylethyl)-3-morpholinemethanol resulted in a notable decrease in tumor size when combined with standard chemotherapy agents. This synergistic effect highlights the compound's potential as an adjunct therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
